
Hexanoyl fentanyl hydrochloride
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Overview
Description
Hexanoyl fentanyl hydrochloride is a synthetic opioid analog structurally derived from fentanyl by substituting the phenethyl group with a hexanoyl moiety (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]hexanamide monohydrochloride).
Preparation Methods
The synthesis of hexanoyl fentanyl (hydrochloride) involves several steps, starting from basic chemical precursors. The general synthetic route includes the following steps:
Formation of 4-anilinopiperidine: This step involves the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine.
Industrial production methods for hexanoyl fentanyl (hydrochloride) are similar to those used for other fentanyl analogs, involving large-scale chemical synthesis under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Acylation Mechanism
The acylation step involves nucleophilic attack by the amine group of 4-anilino-N-phenethylpiperidine on the carbonyl carbon of hexanoyl chloride. This forms a stable amide bond, replacing the propionyl group with a hexanoyl moiety .
Known Challenges
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Low Yields : Traditional fentanyl synthesis methods often suffer from low yields due to multi-step processes and intermediate purification .
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Environmental Concerns : Use of halogenated solvents (e.g., dichloroethane) and organic reagents raises environmental and cost concerns .
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Polymerization Risks : 4-piperidone hydrochloride may polymerize during synthesis, complicating purification .
Detection and Characterization
Hexanoyl fentanyl hydrochloride is structurally similar to other fentanyls, making differentiation challenging. Techniques include:
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Mass Spectrometry : Used to identify isobaric compounds via accurate mass and retention time .
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Derivatization : Methods like TrocCl treatment (2,2,2-trichloroethoxycarbonyl chloride) enable detection via GC-MS by tagging amine groups .
Stability and Degradation
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Thermal Stability : Fentanyl analogs generally resist decomposition under standard conditions but may degrade under prolonged heat .
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Isotope Analysis : Conversion to precursors (e.g., 4-ANPP) allows isotopic studies via GC/MS .
Research Trends and Implications
Recent studies highlight the growing prevalence of fentanyl analogs in illicit markets, with purity levels ranging from 0.1% to 75.6% in seized samples . Hexanoyl fentanyl, while less common, poses analytical challenges due to structural similarities with other fentanyls. For example, its isobaric relationship with other analogs complicates detection without advanced chromatographic resolution .
Scientific Research Applications
Pain Management Studies
Hexanoyl fentanyl hydrochloride has been evaluated in preclinical studies for its analgesic efficacy. Research indicates that it exhibits a potency significantly greater than morphine, making it a candidate for treating severe pain conditions, including cancer-related pain and postoperative discomfort. Its rapid onset of action is particularly beneficial for managing breakthrough pain episodes, where immediate relief is critical .
Pharmacological Profiling
Pharmacological studies have focused on understanding the receptor binding affinity and activity of this compound. It acts primarily as an agonist at the mu-opioid receptor, similar to other fentanyl derivatives. This binding profile suggests that hexanoyl fentanyl could be used to develop new analgesics with improved safety and efficacy profiles .
Development of Drug Delivery Systems
Innovative drug delivery systems incorporating this compound are under exploration. For instance, transdermal patches and sublingual formulations are being developed to enhance patient compliance and minimize side effects associated with conventional opioid therapies. These systems aim to provide controlled release and sustained analgesia over extended periods .
Analytical Chemistry
In forensic toxicology, this compound is increasingly relevant due to the rise of synthetic opioids in illicit drug markets. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for the detection and quantification of this compound in biological samples. These methodologies are crucial for understanding the prevalence of hexanoyl fentanyl in overdose cases and its role in the opioid crisis .
Case Studies on Overdoses
Recent reports indicate that this compound has been detected in various overdose cases, highlighting its potency and potential lethality when misused or abused. Forensic analyses have shown that this compound can be found alongside other substances, complicating the toxicological profile of overdose victims .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Pain Management | Investigated for severe pain relief | Higher potency than morphine; rapid onset |
Pharmacological Profiling | Agonist activity at mu-opioid receptors | Similar binding profile to other fentanyl analogs |
Drug Delivery Systems | Development of transdermal and sublingual formulations | Improved patient compliance; controlled release |
Forensic Toxicology | Detection methods using LC-MS for identifying hexanoyl fentanyl | Increasing relevance in overdose cases |
Mechanism of Action
Hexanoyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor, which is coupled to G-proteins. Activation of these receptors leads to the exchange of GTP for GDP on the G-proteins, resulting in the downregulation of adenylate cyclase and a decrease in cyclic AMP levels . This reduction in cyclic AMP decreases the influx of calcium ions, leading to the inhibition of neurotransmitter release and the modulation of pain signals .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 2583550-67-6
- Molecular Formula: C27H35N2O·HCl (implied from molecular weight and nomenclature)
- Molecular Weight : 415 g/mol
- Purity : ≥98% (as an analytical reference standard)
- Storage : Stable at -20°C for ≥5 years .
This compound is primarily used in forensic and pharmacological research to study opioid receptor interactions, metabolic pathways, and toxicity profiles. Its structural similarity to fentanyl confers potent µ-opioid receptor agonism, though exact potency relative to fentanyl remains under investigation .
Structural and Chemical Comparisons
The following table summarizes key structural and regulatory differences between hexanoyl fentanyl hydrochloride and its analogs:
Structural Insights :
- Methoxyacetyl fentanyl contains a methoxy group, increasing polarity and possibly altering metabolic stability .
- Furanylfentanyl and thiophene fentanyl incorporate heteroaromatic rings, which may enhance receptor binding affinity through π-π interactions .
Pharmacological and Toxicological Comparisons
Receptor Affinity and Potency
- Hexanoyl fentanyl: Estimated 10–20x less potent than fentanyl in animal models, though human data are lacking .
- Acetyl fentanyl : ~15x less potent than fentanyl but still lethal at low doses (2 mg) due to respiratory depression .
- Furanylfentanyl : Reported to be 5–10x more potent than morphine, with rapid onset of action .
Metabolic Pathways
- Hexanoyl fentanyl: Undergoes hepatic N-dealkylation and hydrolysis, producing norhexanoyl fentanyl as a primary metabolite .
- Methoxyacetyl fentanyl : Demethylation and glucuronidation are major pathways, yielding polar metabolites detectable in urine .
- Acetyl fentanyl: Metabolized via cytochrome P450 3A4 to noracetyl fentanyl, a biomarker for forensic identification .
Toxicity and Overdose Risks
- Naloxone may require higher doses for reversal due to strong receptor binding .
- Hexanoyl fentanyl: Limited toxicological data; animal studies suggest LD50 values comparable to fentanyl .
- Thiophene fentanyl: Sulfur-containing metabolites may induce unique organotoxic effects, though unconfirmed in humans .
Forensic and Regulatory Challenges
- Legal Status : All listed compounds are Schedule I in the U.S., but international regulations vary. For example, furanylfentanyl is controlled under the UN Single Convention in 38 countries .
- Illicit Production : These analogs are often synthesized in clandestine labs using precursor chemicals like 4-ANPP, complicating regulatory efforts .
Biological Activity
Hexanoyl fentanyl hydrochloride is a synthetic opioid that belongs to the fentanyl family, known for its potent analgesic properties. As a derivative of fentanyl, it exhibits unique biological activities that are critical for understanding its pharmacological profile, potential therapeutic uses, and risks associated with its use. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Hexanoyl fentanyl is structurally related to fentanyl, characterized by the presence of a hexanoyl group which influences its potency and receptor affinity. Like other fentanyl analogs, it primarily acts as a μ-opioid receptor agonist , leading to effects such as analgesia, sedation, and respiratory depression. The structure-activity relationship (SAR) indicates that modifications to the chemical structure can significantly alter the drug's potency and selectivity for opioid receptors.
Pharmacological Profile
The pharmacological profile of hexanoyl fentanyl can be summarized as follows:
Property | Value |
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μ-Opioid Receptor Affinity | High (exact IC50 values vary) |
Onset of Action | Rapid (minutes) |
Duration of Action | Shorter than traditional opioids |
Metabolism | Primarily hepatic |
Excretion | Renal |
The potency of hexanoyl fentanyl is significantly higher than that of morphine, with some studies indicating its efficacy at lower doses due to its high affinity for the μ-opioid receptor .
Case Studies and Clinical Observations
Several case studies have highlighted the clinical implications of hexanoyl fentanyl use:
- Case Study 1 : A 30-year-old male presented with respiratory depression after self-administering a substance believed to be heroin but was later identified as hexanoyl fentanyl. Toxicology reports revealed serum concentrations that were significantly above therapeutic ranges, leading to an emergency intervention with naloxone.
- Case Study 2 : In a retrospective analysis of overdose cases in urban settings, several individuals exhibited symptoms consistent with opioid toxicity after exposure to hexanoyl fentanyl. The presence of this compound was confirmed through advanced mass spectrometry techniques, underscoring the challenges in routine toxicological screenings .
- Case Study 3 : A review of fatalities linked to synthetic opioids included instances where hexanoyl fentanyl was detected post-mortem. The findings indicated that users often unknowingly consumed this potent analog mixed with other substances, leading to unexpected overdoses .
Research Findings
Recent research has focused on understanding the biological activity and safety profile of hexanoyl fentanyl:
- A study demonstrated that analogs like hexanoyl fentanyl exhibit a rapid onset of analgesic effects comparable to traditional opioids but with a significantly shorter duration .
- Another investigation into the metabolic pathways revealed that hexanoyl fentanyl undergoes extensive hepatic metabolism, resulting in various metabolites that may also possess biological activity .
- The SAR studies indicated that even minor changes in the chemical structure could lead to substantial differences in receptor binding and efficacy, emphasizing the need for careful design in opioid analog development .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling Hexanoyl fentanyl hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA and NIOSH guidelines. Personal protective equipment (PPE) includes NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection . Emergency procedures for skin/eye exposure involve immediate flushing with water for 15 minutes and medical consultation. Contaminated clothing must be removed and laundered before reuse . Storage requires airtight containers in well-ventilated areas, away from oxidizers and ignition sources .
Q. How can researchers assess the chemical stability of this compound in solution?
- Methodological Answer : Stability studies should use HPLC to monitor degradation over time. For example, a protocol similar to tramadol/fentanyl mixture stability testing (0.9% NaCl, room temperature, 72-hour monitoring) can be adapted. Relative percentage retention >97% indicates stability, with pH and visual inspections for precipitation or discoloration .
Q. What analytical techniques are recommended for verifying the purity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) methods. Certified reference materials (CRMs), such as isotopically labeled analogs (e.g., Fentanyl-¹³C₆), ensure quantification accuracy via LC-MS. Batch-specific certificates of analysis (CoA) validate purity .
Advanced Research Questions
Q. How can receptor-binding assays be designed to study this compound’s interaction with opioid or NMDA receptors?
- Methodological Answer : Use electrophysiological setups (e.g., patch-clamp) on expressed ε2/ζ1 NMDA receptor channels. Dissolve Hexanoyl fentanyl in DMSO (≤1% final concentration to avoid solvent interference) and test at 1–100 µM ranges. Include controls (e.g., morphine, naloxone) and normalize responses to baseline currents .
Q. What strategies address contradictions in reported toxicological data for this compound?
- Methodological Answer : Conduct comparative in vitro/in vivo assays using standardized models (e.g., cell viability assays, LD₅₀ studies in rodents). Cross-reference SDS discrepancies (e.g., acute toxicity classifications) by replicating exposure scenarios (oral, dermal, inhalation) under controlled conditions. Validate findings with CRMs and peer-reviewed protocols .
Q. How can isotopic labeling improve quantification of this compound in complex matrices?
- Methodological Answer : Synthesize or procure ¹³C/²H-labeled Hexanoyl fentanyl as an internal standard. Use LC-MS/MS with multiple reaction monitoring (MRM) to correct for matrix effects and ionization variability. Calibration curves spanning 0.1–100 ng/mL ensure sensitivity, with recovery rates validated via spiked biological samples (e.g., plasma, urine) .
Q. Methodological Notes
- Data Contradiction Analysis : Conflicting solubility or toxicity data require validation via orthogonal methods (e.g., differential scanning calorimetry for thermal stability, microsomal assays for metabolic profiling).
- Experimental Design : For in vivo studies, dose-response curves must account for species-specific pharmacokinetics and ethical guidelines (e.g., IACUC approval).
Properties
CAS No. |
2583550-67-6 |
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Molecular Formula |
C25H35ClN2O |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O.ClH/c1-2-3-6-15-25(28)27(23-13-9-5-10-14-23)24-17-20-26(21-18-24)19-16-22-11-7-4-8-12-22;/h4-5,7-14,24H,2-3,6,15-21H2,1H3;1H |
InChI Key |
HFEFWZZGDYLNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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